
3-(3-Bromopropoxy)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropoxy)-1-propanol is an organic compound with the molecular formula C6H13BrO2 It is a brominated alcohol that features a propoxy group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-1-propanol typically involves the reaction of 3-bromopropanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
化学反应分析
Types of Reactions
3-(3-Bromopropoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: The major product is 3-(3-bromopropoxy)propanal.
Reduction: The major product is 3-(3-propoxy)propanol.
Substitution: The products vary depending on the nucleophile used, such as 3-(3-azidopropoxy)-1-propanol or 3-(3-thiocyanatopropoxy)-1-propanol.
科学研究应用
3-(3-Bromopropoxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
作用机制
The mechanism of action of 3-(3-Bromopropoxy)-1-propanol depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophilic substitution to occur. In biological systems, the compound can interact with enzymes and other proteins, potentially modifying their activity or stability.
相似化合物的比较
Similar Compounds
3-(3-Bromopropoxy)benzene: Similar in structure but with a benzene ring instead of a propanol backbone.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring, making it more reactive in certain conditions.
(3-Bromopropoxy)methylbenzene: Features a methylbenzene group, which can influence its reactivity and applications.
Uniqueness
3-(3-Bromopropoxy)-1-propanol is unique due to its combination of a bromine atom and a propanol backbone, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and industrial applications.
属性
分子式 |
C6H13BrO2 |
|---|---|
分子量 |
197.07 g/mol |
IUPAC 名称 |
3-(3-bromopropoxy)propan-1-ol |
InChI |
InChI=1S/C6H13BrO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 |
InChI 键 |
FZXUHLVNXIAYFS-UHFFFAOYSA-N |
规范 SMILES |
C(CO)COCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)



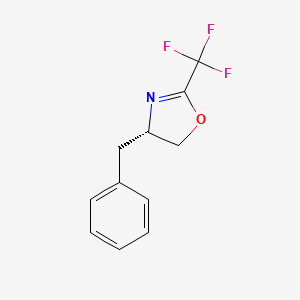
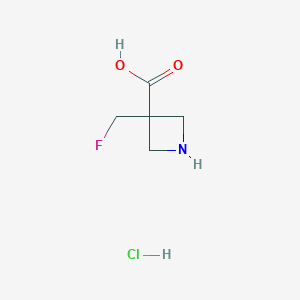
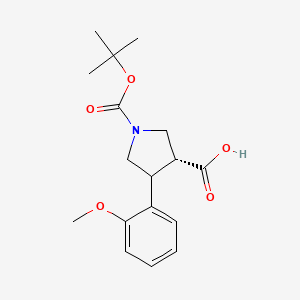
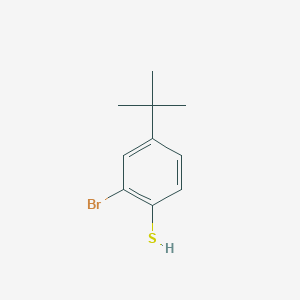
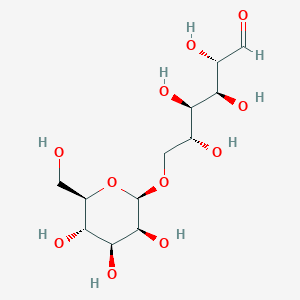
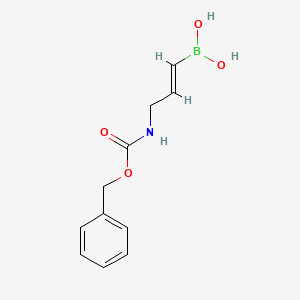
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
